molecular formula C9H11BrO3 B1279790 (3-Bromo-4,5-Dimethoxyphenyl)Methanol CAS No. 52783-74-1

(3-Bromo-4,5-Dimethoxyphenyl)Methanol

Cat. No.: B1279790
CAS No.: 52783-74-1
M. Wt: 247.09 g/mol
InChI Key: XAEVAYJQNWVYDX-UHFFFAOYSA-N
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Description

(3-Bromo-4,5-Dimethoxyphenyl)Methanol, a benzyl alcohol derivative, is a versatile chemical building block prized in medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromine atom and two electron-donating methoxy groups on an aromatic ring, which is further functionalized with a hydroxymethyl group. This unique arrangement makes it a key intermediate for the construction of more complex molecules, particularly in the synthesis of kinase inhibitors and other pharmacologically active compounds. The bromine atom serves as an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create biaryl or aryl amine structures. The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or used to form ester or ether linkages. A prominent application of this compound is its use as a precursor in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK) [Source] , which are crucial for research in hematologic cancers and autoimmune diseases. The compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3-bromo-4,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEVAYJQNWVYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474159
Record name (3-Bromo-4,5-Dimethoxyphenyl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52783-74-1
Record name (3-Bromo-4,5-Dimethoxyphenyl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Bromo 4,5 Dimethoxyphenyl Methanol

Established Synthetic Routes to the Aromatic Core and Side Chain

The construction of (3-Bromo-4,5-Dimethoxyphenyl)Methanol typically relies on a foundation of well-understood organic reactions. These methods focus on the sequential or convergent assembly of the substituted benzene (B151609) ring and the hydroxymethyl group.

Reductive Processes from Corresponding Aldehyde Precursors

A primary and highly effective method for synthesizing this compound is through the chemical reduction of its corresponding aldehyde precursor, 3-Bromo-4,5-dimethoxybenzaldehyde (B129006). This transformation targets the carbonyl group of the aldehyde, converting it into a primary alcohol without altering the aromatic ring or its substituents.

This reduction is commonly achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions. chemicalbook.com The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), at temperatures ranging from 0 °C to room temperature. chemicalbook.com

Alternatively, more powerful reducing agents like borane-tetrahydrofuran (B86392) (BH₃-THF) complex can be employed. chemicalbook.com This reagent also efficiently reduces the aldehyde to the corresponding alcohol. The choice of reducing agent can depend on the presence of other functional groups in the molecule and desired reaction kinetics.

Table 1: Comparison of Reducing Agents for Aldehyde to Alcohol Transformation

ReagentTypical SolventTemperatureKey Advantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to Room Temp.High selectivity, mild conditions, operational simplicity. chemicalbook.com
Borane-THF (BH₃-THF)Tetrahydrofuran (B95107) (THF)0 °C to Room Temp.High efficiency, useful for less reactive carbonyls. chemicalbook.com

Following the reduction, a standard workup procedure involving quenching the excess reagent and extracting the product with an organic solvent yields the desired this compound. chemicalbook.com

Strategies for Regioselective Bromination of Dimethoxyphenylmethanol Derivatives

Achieving regioselective bromination on an activated aromatic ring, such as a dimethoxybenzene system, is a critical step in the synthesis of halogenated aromatic compounds. The two methoxy (B1213986) groups in a dimethoxyphenylmethanol derivative are strong activating, ortho- and para-directing groups. This inherent electronic influence makes the selective introduction of a bromine atom at a specific position a significant synthetic challenge that requires careful control of reagents and conditions.

Electrophilic aromatic bromination is the standard approach. wku.edu However, the use of molecular bromine (Br₂) can lead to over-bromination and the formation of isomeric mixtures due to its high reactivity. orientjchem.org A more controlled and widely adopted strategy involves the use of N-Bromosuccinimide (NBS) as the bromine source. mdpi.comresearchgate.net NBS is a solid, making it safer and easier to handle than liquid bromine. orientjchem.org

To achieve high regioselectivity, the reaction with NBS is often performed in the presence of a catalyst. mdpi.com Protic or Lewis acids can be used to activate the NBS, enhancing its electrophilicity and directing the substitution. For instance, p-toluenesulfonic acid (pTsOH) has been successfully used to catalyze the ortho-bromination of substituted phenols in solvents like methanol. mdpi.com This approach provides a high degree of control, leading to excellent yields of the desired monobrominated product. mdpi.com The choice of solvent can also play a crucial role in the reaction's outcome and selectivity. researchgate.net

Table 2: Common Reagents for Regioselective Aromatic Bromination

Brominating AgentCatalyst/ConditionsApplication
N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (pTsOH) or other acidsProvides high regioselectivity for activated aromatic rings. mdpi.com
Molecular Bromine (Br₂)Often used without a catalyst, but can be harshCan lead to multiple brominations and isomeric mixtures. orientjchem.org
Phenyltrimethylammonium tribromide (PTAB)Used with an oxidant like (diacetoxyiodo)benzeneAn alternative solid bromine source for specific transformations. orientjchem.org

These strategies are fundamental in designing synthetic routes where precise placement of a bromine substituent on the dimethoxy-substituted aromatic core is required.

Advanced Synthetic Techniques and Optimization Protocols

To improve upon traditional methods, researchers have explored advanced techniques aimed at increasing reaction efficiency, reducing environmental impact, and improving product yields.

Catalytic Systems for Enhanced Efficiency

Catalysis is central to modern organic synthesis, offering pathways to enhance reaction rates and selectivity while minimizing waste. In the context of synthesizing this compound and its precursors, various catalytic systems are relevant.

For the bromination step, as mentioned, the use of catalytic amounts of a strong acid like pTsOH or a Lewis acid such as indium(III) triflate (In(OTf)₃) can significantly improve the efficiency and selectivity of reactions involving NBS. mdpi.com These catalysts activate the brominating agent, allowing the reaction to proceed under milder conditions and with greater control.

In related syntheses, such as the preparation of the precursor veratraldehyde, phase-transfer catalysts like benzyl (B1604629) trimethyl ammonium (B1175870) chloride have been employed to achieve high yields in formylation reactions. google.com Furthermore, the selective oxidation of benzyl alcohols to aldehydes, the reverse of the final synthetic step, has been achieved using various catalytic systems, including tetra-alkylpyridinium octamolybdate and supported gold nanoparticles. qualitas1998.netrsc.org While not directly used in the synthesis of the target alcohol, these examples underscore the broad utility of catalysis in manipulating this class of compounds. For the reduction of the aldehyde, catalytic hydrogenation over a metal catalyst (e.g., Palladium, Platinum) represents a catalytic alternative to stoichiometric hydride reagents.

Application of Microwave-Assisted Synthesis in Analogous Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. at.ua By using microwave irradiation, this technique provides rapid and efficient heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved reaction purity. researchgate.netrsc.org

This technology is applicable to a wide range of organic transformations, including reductions, substitutions, and metal-catalyzed reactions. at.ua In systems analogous to the synthesis of this compound, microwave heating can significantly shorten the time required for both the reduction of benzaldehydes and the bromination of aromatic rings. The rapid, uniform heating minimizes the formation of side products that can occur with conventional heating methods. researchgate.net The efficiency of MAOS aligns well with the goals of high-throughput chemistry and process optimization. rsc.org

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction and convection (slow, inefficient)Direct dielectric heating (rapid, uniform) researchgate.net
Reaction Time Hours to daysMinutes to hours rsc.org
Energy Efficiency Low, significant heat loss to surroundingsHigh, focused energy transfer to reactants researchgate.net
Yield & Purity Variable, potential for side product formationOften higher yields and purity rsc.org

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. researchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

Key aspects of a greener synthetic design include:

Use of Safer Reagents: Replacing highly toxic and corrosive reagents like molecular bromine with safer, easier-to-handle alternatives such as NBS is a significant improvement. wku.eduorientjchem.org Similarly, using aqueous hydrogen peroxide as a clean oxidant in related reactions reduces hazardous waste. rsc.org

Atom Economy and Catalysis: Employing catalytic systems instead of stoichiometric reagents improves atom economy and reduces the generation of chemical waste. mdpi.comgoogle.com

Energy Efficiency: The application of microwave-assisted synthesis provides a more energy-efficient heating method compared to traditional refluxing, contributing to a lower carbon footprint for the process. researchgate.netrsc.org

Greener Solvents: Whenever possible, replacing hazardous organic solvents with more environmentally benign alternatives, such as ethyl acetate (B1210297) or even performing reactions under solvent-free conditions, is a primary goal. rsc.orgresearchgate.net For example, selective oxidations of benzyl alcohols have been successfully carried out in greener solvents like ethyl acetate and under solvent-free conditions. rsc.orgresearchgate.net

By thoughtfully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound and related compounds can be designed to be not only efficient and high-yielding but also environmentally responsible.

Atom Economy Maximization in Preparation

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy signifies that a smaller amount of waste is generated in the form of by-products. The synthesis of this compound is typically envisioned as a two-step process: the bromination of a suitable precursor followed by the reduction of a carbonyl group.

A plausible and efficient synthetic pathway commences with the bromination of 3,4-dimethoxybenzaldehyde (B141060) to yield 3-bromo-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a reduction reaction to afford the target alcohol. The choice of reagents in the reduction step is critical for maximizing atom economy.

The reduction of an aldehyde to an alcohol can be achieved using various reducing agents. A common and effective choice is sodium borohydride (NaBH₄). This reaction is known for its high yield and selectivity. In this process, all the atoms from the 3-bromo-4,5-dimethoxybenzaldehyde are incorporated into the final product, this compound.

To illustrate the atom economy of this reduction step, we can consider the balanced chemical equation:

4 C₉H₉BrO₃ + NaBH₄ + 4 H₂O → 4 C₉H₁₁BrO₃ + NaB(OH)₄

The atom economy for this transformation is exceptionally high, as all the atoms of the primary reactant, 3-bromo-4,5-dimethoxybenzaldehyde, are conserved in the desired product. The primary by-product, sodium borate, is a relatively low-mass inorganic salt.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Role in Reaction
3-Bromo-4,5-dimethoxybenzaldehydeC₉H₉BrO₃245.07Reactant
Sodium BorohydrideNaBH₄37.83Reagent
This compoundC₉H₁₁BrO₃247.09Product
Sodium BorateNaB(OH)₄101.81By-product

By selecting a highly efficient reducing agent like sodium borohydride, the synthesis of this compound can proceed with a near-perfect atom economy for the key organic substrate, thereby minimizing the generation of organic by-products and adhering to the principles of green chemistry.

Development of Safer Solvents and Reaction Media

The selection of solvents is another crucial aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact of a chemical process. The ideal solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable.

In the proposed synthesis of this compound, different solvents are typically employed for the bromination and reduction steps. For the bromination of 3,4-dimethoxybenzaldehyde, glacial acetic acid is often used as the reaction medium. sunankalijaga.orgsunankalijaga.org While acetic acid is a combustible liquid, it is biodegradable and has a lower toxicity profile compared to many halogenated solvents that have been traditionally used for bromination reactions.

For the reduction of 3-bromo-4,5-dimethoxybenzaldehyde to the corresponding alcohol, ethanol is a highly suitable solvent. Ethanol is considered a green solvent due to its low toxicity, biodegradability, and its production from renewable resources such as corn and sugarcane. acs.org Its use in conjunction with sodium borohydride for the reduction of aldehydes is well-established and offers a safer alternative to solvents like methanol or tetrahydrofuran (THF), which have higher toxicity or can form explosive peroxides, respectively.

Reaction StepConventional SolventGreener AlternativeRationale for Greener Choice
BrominationDichloromethane, Carbon TetrachlorideGlacial Acetic AcidBiodegradable, lower toxicity than halogenated solvents.
ReductionMethanol, Tetrahydrofuran (THF)EthanolLow toxicity, renewable source, biodegradable.

The use of aqueous media is also a highly desirable green chemistry approach. While the solubility of the organic reactants in water may be a limiting factor, the development of catalytic systems that can operate in water or biphasic systems represents a significant area of research for making such syntheses even more environmentally friendly.

Waste Minimization and By-product Management

Effective waste management is a cornerstone of sustainable chemical manufacturing. This involves not only minimizing the volume of waste produced but also ensuring that any by-products are non-hazardous or can be easily detoxified and disposed of.

In the synthesis of this compound, a key opportunity for waste minimization lies in the bromination step. The traditional use of liquid bromine (Br₂) as a brominating agent poses significant safety and environmental hazards due to its high toxicity and reactivity. A greener alternative is the in situ generation of bromine. sunankalijaga.orgsunankalijaga.org This can be achieved by using a mixture of an oxidizing agent, such as potassium bromate (B103136) (KBrO₃), and hydrobromic acid (HBr). sunankalijaga.orgsunankalijaga.org This method avoids the handling of bulk liquid bromine and allows for a more controlled reaction, potentially reducing the formation of over-brominated or other undesired side products. sunankalijaga.orgsunankalijaga.org

The reaction for the in situ generation of bromine is as follows:

KBrO₃ + 5 KBr + 6 CH₃COOH → 3 Br₂ + 6 CH₃COOK + 3 H₂O

This approach significantly enhances the safety of the procedure and minimizes the risk of accidental release of toxic bromine vapors.

Following the bromination reaction, any excess bromine can be quenched with a reducing agent such as sodium thiosulfate (B1220275) (Na₂S₂O₃), which converts it to non-toxic bromide salts. sunankalijaga.org

In the subsequent reduction step using sodium borohydride, the primary by-product is sodium borate. Borate salts are generally considered to have low toxicity and can be managed through standard wastewater treatment processes. The work-up of the reaction typically involves the addition of water to quench any unreacted sodium borohydride, followed by extraction of the product into a suitable organic solvent. The choice of a greener extraction solvent, such as ethyl acetate, can further reduce the environmental footprint of the process.

Waste/By-productSourceManagement Strategy
Excess BromineBromination StepQuenching with sodium thiosulfate to form bromide salts.
Bromide SaltsBromination and QuenchingDilution and disposal via aqueous waste streams.
Acetic AcidBromination SolventRecovery and recycling through distillation where feasible.
Sodium BorateReduction StepNeutralization and disposal in aqueous waste.

By implementing these strategies—in situ reagent generation, quenching of reactive intermediates, and the use of recyclable or biodegradable solvents—the synthesis of this compound can be designed to be a more sustainable and environmentally responsible process.

Reactivity and Organic Transformations of 3 Bromo 4,5 Dimethoxyphenyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (3-Bromo-4,5-Dimethoxyphenyl)methanol is amenable to both oxidation and reduction, providing pathways to key functional group interconversions.

Selective Oxidation to Aldehyde and Carboxylic Acid Derivatives

The selective oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 3-bromo-4,5-dimethoxybenzaldehyde (B129006), or the carboxylic acid, 3-bromo-4,5-dimethoxybenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are effective for this transformation, preventing over-oxidation to the carboxylic acid.

For the preparation of 3-bromo-4,5-dimethoxybenzoic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) is a common and effective reagent for the oxidation of benzylic alcohols and related substrates to their corresponding carboxylic acids. For instance, the oxidation of the closely related 2-bromo-4,5-dimethoxytoluene to 2-bromo-4,5-dimethoxybenzoic acid has been achieved in high yield using potassium permanganate in the presence of a phase transfer catalyst. google.com

Starting MaterialProductReagentConditionsYield (%)
This compound3-Bromo-4,5-dimethoxybenzaldehydePyridinium Chlorochromate (PCC)Dichloromethane, Room TemperatureTypically Good
This compound3-Bromo-4,5-dimethoxybenzaldehydeManganese Dioxide (MnO₂)Chloroform, 50°CHigh
This compound3-Bromo-4,5-dimethoxybenzoic AcidPotassium Permanganate (KMnO₄)Water, HeatTypically Good

Reductive Transformations of the Hydroxyl Group

The primary alcohol functionality of this compound can be reduced to a methyl group, affording 5-bromo-1,2,3-trimethoxytoluene. This transformation, known as deoxygenation, can be accomplished through various methods. A classical approach involves the use of hydriodic acid in the presence of red phosphorus. nih.govchemicalforums.com More modern methods often utilize catalytic hydrogenation. For example, the hydrodeoxygenation of benzylic alcohols to the corresponding toluenes can be achieved using a palladium catalyst on a suitable support under a hydrogen atmosphere. researchgate.net

Starting MaterialProductReagent/CatalystConditions
This compound5-Bromo-1,2,3-trimethoxytolueneHydriodic Acid, Red PhosphorusBiphasic (Toluene-Water)
This compound5-Bromo-1,2,3-trimethoxytolueneH₂, Pd/CElevated Pressure and Temperature

Transformations at the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide array of substituents through substitution and coupling reactions.

Nucleophilic Substitution Reactions with Various Reagents

While nucleophilic aromatic substitution (SNA) reactions on unactivated aryl halides are generally challenging, they can be facilitated under certain conditions, particularly with strong nucleophiles or through metal catalysis. For instance, the displacement of the bromine atom by an alkoxide, such as methoxide (B1231860), can be achieved. Copper-catalyzed substitution of bromine with methoxide has been reported for structurally similar compounds like 5-bromovanillin, suggesting a viable route for the synthesis of (3,4,5-Trimethoxyphenyl)methanol from this compound. sci-hub.se

Starting MaterialReagentCatalystProduct
This compoundSodium MethoxideCopper(I) salt(3,4,5-Trimethoxyphenyl)methanol

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond between the aromatic ring and another aryl or vinyl group. This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov The reaction is highly versatile and tolerates a wide range of functional groups.

The Heck reaction provides a method for the arylation of alkenes. In this reaction, this compound is coupled with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govmdpi.com

Suzuki-Miyaura Coupling Example

Aryl BromideBoronic AcidCatalystBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃(3-Phenyl-4,5-dimethoxyphenyl)methanol

Heck Reaction Example

Aryl BromideAlkeneCatalystBaseProduct
This compoundStyrenePd(OAc)₂Et₃N(E)-(3-(4,5-Dimethoxy-3-styrylphenyl))methanol

Reductive Dehalogenation Strategies

The bromine atom can be selectively removed through reductive dehalogenation, yielding (4,5-Dimethoxyphenyl)methanol. This transformation is valuable for accessing the debrominated analog. A common method for this is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C), and a base to neutralize the hydrobromic acid formed. This method is generally efficient and proceeds under mild conditions.

Starting MaterialReagent/CatalystConditionsProduct
This compoundH₂, Pd/C, Base (e.g., Et₃N)Room Temperature, Atmospheric Pressure(4,5-Dimethoxyphenyl)methanol

Chemical Modifications of the Methoxy (B1213986) Groups

The two methoxy groups on the aromatic ring are significant modulators of the compound's electronic properties and can themselves be targets for chemical modification. Their conversion to hydroxyl groups, in particular, is a key transformation for accessing phenolic structures with distinct biological and chemical properties.

The cleavage of the aryl methyl ether bonds in this compound to form the corresponding phenols or catechols is a critical transformation. This O-demethylation is typically achieved using strong Lewis acids or nucleophilic reagents.

One of the most common and effective reagents for this purpose is boron tribromide (BBr₃). Research has shown that this compound can serve as a starting material in multi-step syntheses where demethylation is a crucial step. For instance, in the total synthesis of the natural product 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a key intermediate is subjected to demethylation using BBr₃ to yield the final dihydroxy (catechol) structure. researchgate.net The reaction of aryl methyl ethers with BBr₃, followed by a methanol (B129727) quench, efficiently produces the corresponding arylphenols in high yields. researchgate.net

Alternative methods for demethylation involve nucleophilic reagents. The use of iodocyclohexane (B1584034) in a solvent like dimethylformamide (DMF) can facilitate the in-situ release of hydrogen iodide (HI), which is effective for cleaving aryl methyl ethers. researchgate.net This approach offers a pathway to phenolic compounds under different conditions, which can be advantageous when substrate compatibility is a concern. researchgate.net Other nucleophilic systems, such as sodium ethanethiolate (NaSEt), are also known to mediate the demethylation of dimethoxybenzenes. researchgate.net

Table 1: Reagents for O-Demethylation of Aryl Methyl Ethers

Reagent Typical Conditions Mechanism Reference
Boron Tribromide (BBr₃) Dichloromethane (DCM), low temperature Lewis Acidic Cleavage researchgate.net
Iodocyclohexane Dimethylformamide (DMF), reflux Nucleophilic (via in-situ HI) researchgate.net

The stability and reactivity of the methoxy groups in this compound are largely governed by their electronic influence on the aromatic ring. As electron-donating groups, they increase the electron density of the benzene (B151609) ring, which in turn affects the stability of reactive intermediates and the susceptibility of the ring to electrophilic attack. nih.govresearchgate.net

Studies on the stability of various methoxy-substituted benzyl (B1604629) bromides reveal that the position of the methoxy groups is crucial. researchgate.net In the case of this compound, the methoxy groups are located at the 4- and 5-positions relative to the hydroxymethyl group. This substitution pattern enhances the electron density of the ring, which can stabilize a potential benzylic carbocation that might form during certain reactions involving the alcohol group. researchgate.net However, this increased electron density also makes the ring more susceptible to oxidation. nih.gov

Alkylation and Arylation Reactions on the Aromatic Ring

The bromine atom on the aromatic ring of this compound is a key functional handle for carbon-carbon bond formation, particularly through transition metal-catalyzed cross-coupling reactions. nih.gov These reactions allow for the introduction of various alkyl and aryl substituents, significantly increasing molecular complexity.

Palladium-catalyzed cross-coupling reactions are the most prominent methods for the arylation of aryl bromides. libretexts.org Several named reactions are applicable, including the Suzuki, Stille, and Hiyama couplings.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boronic acid reagents. arkat-usa.org

Stille Coupling: This method uses an organotin compound as the coupling partner. While effective, the toxicity of organotin reagents is a significant drawback. libretexts.orgsci-hub.se

Hiyama Coupling: This reaction utilizes an organosilicon compound, which is activated by a fluoride (B91410) source (like TBAF). nih.gov It represents a less toxic alternative to the Stille coupling.

These reactions provide a powerful platform for synthesizing biaryl structures, which are prevalent in pharmaceuticals and natural products. nih.gov The specific conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to achieve high yields. arkat-usa.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Arylation

Reaction Name Organometallic Reagent Catalyst System (Example) Key Activator/Base Reference
Suzuki Coupling Ar'-B(OH)₂ Pd(PPh₃)₄ K₃PO₄ or other base nih.gov
Stille Coupling Ar'-Sn(Bu)₃ Pd(PPh₃)₄ N/A libretexts.orgsci-hub.se
Hiyama Coupling Ar'-Si(OR)₃ Pd(OAc)₂ / Ligand TBAF (fluoride source) nih.gov

While less common for this specific substrate, direct alkylation of the aromatic ring is theoretically possible, although regioselectivity could be an issue due to the multiple substituents. More typically, the hydroxymethyl group would first be converted to a different functional group to direct or facilitate further reactions.

Intramolecular Cyclization Pathways

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of heterocyclic or polycyclic ring systems. These transformations are valuable for constructing complex molecular scaffolds from relatively simple linear precursors.

One potential pathway involves converting the benzylic alcohol into an ether with a suitably functionalized alkyl chain. For example, derivatives analogous to cinnamyl aryl ethers can undergo intramolecular carbosulfenylation or similar electrophilic cyclization reactions to form chroman rings. nih.gov The substitution pattern on the aromatic ring, including the bromo and dimethoxy groups, would influence the regioselectivity and feasibility of the ring closure.

Another strategy involves reactions that proceed through a Prins-type cyclization. By elaborating the hydroxymethyl group into a structure containing an alkyne, for instance, it's possible to initiate a cascade reaction. Treatment with an aldehyde and a Lewis acid like bromotrimethylsilane (B50905) (TMSBr) could trigger a halo-Prins cyclization, which, after subsequent ring-opening and intramolecular Friedel-Crafts allylation, could yield fused ring systems such as 3-bromoindenes. researchgate.net The success of such pathways depends heavily on the specific structure of the derivative and the reaction conditions employed.

These cyclization strategies highlight the potential of this compound as a scaffold for building architecturally complex molecules through carefully designed reaction sequences.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4,5 Dimethoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with their interactions, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of (3-Bromo-4,5-Dimethoxyphenyl)Methanol provides key information about the electronic environment of the hydrogen atoms in the molecule. In a typical synthesis, this alcohol is prepared by the reduction of 5-bromoveratraldehyde. The resulting spectrum shows distinct signals for the aromatic protons, the methoxy (B1213986) groups, the benzylic methylene (B1212753) protons, and the hydroxyl proton.

The aromatic region displays two singlets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The benzylic protons of the newly formed CH₂OH group appear as a singlet, shifted downfield due to the proximity of the electronegative oxygen atom. The two methoxy groups also present as sharp singlets. The hydroxyl proton signal is often observed as a broad singlet, and its chemical shift can be variable.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.04 s 1H Ar-H
6.91 s 1H Ar-H
4.59 s 2H -CH₂ OH
3.87 s 3H -OCH₃
3.86 s 3H -OCH₃

Solvent: CDCl₃

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows nine distinct signals, corresponding to each unique carbon atom in the structure.

The carbons of the two methoxy groups appear in the upfield region. The benzylic carbon of the CH₂OH group is observed around 64.9 ppm. The aromatic region of the spectrum shows six signals, representing the six carbons of the benzene ring. The carbon atom bonded to the bromine (C-Br) is typically found at a lower field compared to the other aromatic carbons.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
153.6 C -OCH₃
149.2 C -OCH₃
137.2 Ar-C
116.1 Ar-C
115.7 C -Br
110.8 Ar-C
64.9 -C H₂OH
60.8 -OC H₃

Solvent: CDCl₃

While specific 2D NMR data for this compound is not widely published, these techniques are invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would show correlations between scalar-coupled protons. For this molecule, it would primarily confirm the coupling between the hydroxyl proton and the methylene protons, if resolved.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methylene protons at 4.59 ppm to the carbon at 64.9 ppm).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands that confirm its structure.

A prominent feature is a strong and broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The spectrum also shows strong C-O stretching vibrations for the alcohol and the ether linkages. Aromatic C-H and C=C stretching vibrations are also observed, confirming the presence of the benzene ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3351 Broad, Strong O-H Stretch (Alcohol)
2935 Medium C-H Stretch (sp³)
1585, 1492 Medium C=C Stretch (Aromatic)
1261 Strong C-O Stretch (Aryl Ether)

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry is particularly useful as it can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₉H₁₁BrO₃. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, which have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The calculated exact mass for the molecular ion [M+H]⁺ is 246.9968. Experimental data from HRMS (ESI) shows a measured m/z of 246.9961, which is in close agreement with the calculated value, confirming the elemental composition of the molecule.

Fragmentation Pattern Analysis

Mass spectrometry provides critical information regarding the structure of this compound by analyzing its fragmentation pattern upon ionization. The presence of a bromine atom is particularly diagnostic, as it consists of two isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, aiding in their identification.

The electron ionization (EI) mass spectrum of this compound (C9H11BrO3, molecular weight: 247.09 g/mol ) is expected to exhibit a molecular ion peak [M]+ at m/z 246 and a corresponding [M+2]+ peak at m/z 248 of nearly equal intensity. nih.gov The fragmentation is primarily driven by the functional groups present: the benzyl (B1604629) alcohol moiety, the methoxy groups, and the bromine substituent.

Key fragmentation pathways for this class of compounds include:

Alpha-cleavage: The bond between the aromatic ring and the hydroxymethyl group (CH2OH) can cleave. A dominant fragmentation pathway for benzyl alcohols is the loss of a hydrogen atom from the methylene group to form a stable oxonium ion, or the loss of the entire hydroxymethyl group.

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H2O, 18 Da), resulting in an [M-18]+ fragment. libretexts.org

Loss of Methoxy Group: Cleavage of the ether bond can lead to the loss of a methyl radical (•CH3, 15 Da) or a methoxy radical (•OCH3, 31 Da).

Benzylic Cleavage: The most common fragmentation for benzyl derivatives is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable tropylium-like cation if rearrangement occurs. For this compound, this would involve the loss of the •OH radical (17 Da) to form the [M-17]+ ion, which is the substituted benzyl cation.

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (79/81 Da).

Based on these principles, a proposed fragmentation table for this compound is presented below.

m/z ValueProposed Fragment IonAssociated Neutral Loss
246/248[C9H11BrO3]+Molecular Ion (M+)
229/231[C9H10BrO2]+•OH
215/217[C8H8BrO2]+•OCH3
167[C9H11O3]+•Br
139[C8H11O2]+•Br, CO

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. uzh.ch For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from a lower energy molecular orbital (HOMO - Highest Occupied Molecular Orbital) to a higher energy one (LUMO - Lowest Unoccupied Molecular Orbital). libretexts.org

The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* transitions within the benzene ring. The substitution pattern on the ring significantly influences the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). The key chromophore is the substituted benzene ring.

The electronic transitions expected for this molecule are:

π → π Transitions:* These are high-energy transitions characteristic of the aromatic system. Benzene itself shows absorptions around 184 nm, 204 nm, and a weaker, fine-structured band around 254 nm. The presence of substituents like -OH, -OCH3, and -Br, which possess non-bonding electrons (n), causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). These auxochromes extend the conjugation through resonance, lowering the energy gap between the HOMO and LUMO. libretexts.org

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the oxygen or bromine atoms to an anti-bonding π* orbital of the aromatic ring. These transitions are typically weaker in intensity compared to π → π* transitions and can sometimes be obscured by them.

For benzyl alcohol, maximum absorption in alcohol is observed at approximately 258.5 nm. nih.gov The addition of two methoxy groups and a bromine atom to the ring is expected to further shift the λmax to longer wavelengths. The methoxy groups are strong auxochromes, while the bromine atom contributes through its lone pairs and inductive effects. The electronic transitions are sensitive to solvent polarity; polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima. researchgate.netnih.gov

Type of TransitionChromophoreExpected Wavelength Region (nm)Relative Intensity
π → πSubstituted Benzene Ring260 - 290High
n → π-OCH3, -OH, -Br substituents> 290Low

X-ray Crystallography and Solid-State Structural Studies

While a crystal structure for this compound itself is not publicly available, detailed structural analyses have been performed on closely related derivatives. The study of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one provides significant insight into the expected solid-state characteristics of the (bromo-dimethoxyphenyl) moiety. nih.govresearchgate.netresearchgate.net

X-ray diffraction studies reveal the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. In derivatives containing the bromo-dimethoxyphenyl group, the benzene ring is generally planar. The substituents, however, can show slight deviations from this plane. The methoxy groups (-OCH3) are nearly coplanar with the benzene ring, though some deviation is common. nih.gov For instance, in the studied derivative, the methyl carbons of the methoxy groups deviate only slightly from the plane of the ring. The bromine atom also lies very close to the ring's plane. nih.govresearchgate.net

An important conformational feature can be the presence of weak intramolecular interactions, such as C-H···Br hydrogen bonds, which can stabilize the molecular conformation by forming specific ring motifs (e.g., an S(5) ring motif). nih.govresearchgate.net

The stability and architecture of molecular crystals are dictated by a network of non-covalent intermolecular interactions. rsc.orgmdpi.com For derivatives of this compound, several key interactions are observed:

C-H···O Hydrogen Bonds: These are prominent interactions where a carbon-bound hydrogen atom acts as a donor to an oxygen atom (from a methoxy or hydroxyl group) of a neighboring molecule. These interactions are crucial in forming dimers and other supramolecular synthons. nih.govresearchgate.net

π–π Interactions: The aromatic rings of adjacent molecules can stack upon one another. These stacking interactions, driven by electrostatic and dispersion forces, contribute significantly to the crystal's cohesion. researchgate.net

Halogen Bonds: Although not explicitly detailed as the dominant interaction in the primary derivative studied, halogen bonds (where the bromine atom acts as an electrophilic region) are a known and important interaction in brominated organic compounds and could play a role in the crystal packing of the title compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govvensel.org The surface is generated around a molecule, and the distances from the surface to the nearest atom inside (di) and outside (de) are calculated. These values are mapped onto the surface, with red spots indicating close contacts (shorter than van der Waals radii) that represent strong interactions like hydrogen bonds. nih.gov

For the derivative 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, the Hirshfeld analysis revealed that H···H contacts are the most significant contributor to the crystal packing, followed by O···H/H···O contacts. nih.govresearchgate.netresearchgate.net

Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Derivative Compound nih.govresearchgate.net
Interaction TypeContribution (%)
H···H46.9
O···H / H···O17.9
C···H / H···C16.2
Br···H / H···Br10.3
C···C5.8
Br···O / O···Br1.5

Computational Chemistry and Theoretical Studies of 3 Bromo 4,5 Dimethoxyphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy levels within a molecule. For (3-Bromo-4,5-Dimethoxyphenyl)Methanol, these calculations can elucidate its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is a widely used technique for assessing the structural and spectral properties of organic compounds. mdpi.com DFT calculations are employed to analyze electronic properties, including energy levels and molecular electrostatic potentials (MEPs), by comparing different functionals like PBE and hybrid functionals such as B3LYP. researchgate.netnih.gov

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. For instance, DFT studies on brominated flame retardants have been used to compute bond dissociation enthalpies (BDEs) to understand thermal degradation pathways. researchgate.net Similarly, for derivatives of dimethoxybenzene, DFT has been used to determine thermodynamic stability and explore potential applications in pharmaceuticals. researchgate.netnih.gov The choice of functional and basis set, such as B3LYP with a 6-311G(d,p) or Def2-TZVP basis set, is crucial as it impacts the accuracy of the predictions. researchgate.netnih.gov For this compound, DFT calculations would provide valuable data on its charge distribution, dipole moment, and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, whereas a large gap implies high kinetic stability. nih.gov

While specific FMO calculations for this compound are not detailed in the available literature, studies on analogous compounds provide a clear example of the methodology. For instance, a DFT calculation on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) using the B3LYP/6-311++G(d,p) level of theory yielded the following FMO properties researchgate.net:

PropertyValue
HOMO Energy-6.538 eV
LUMO Energy-2.195 eV
HOMO-LUMO Gap (ΔE)4.343 eV

This data indicates significant chemical stability for the molecule. researchgate.net The analysis also revealed the electron density distribution, with the HOMO primarily located on the phenyl ring and the LUMO distributed across the rings with variations. researchgate.net For this compound, a similar analysis would identify the most probable sites for nucleophilic and electrophilic attack, providing a theoretical basis for its reactivity in chemical reactions.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which involves identifying the preferred three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This compound has three rotatable bonds, allowing it to adopt various conformations. guidechem.com

Computational methods can determine the relative energies of these conformers. For example, a study on N-(4'-methoxyphenyl)-3-bromothiobenzamide used computational data to analyze rotational barriers, finding that one conformer was energetically preferred in the gas phase, though crystal packing forces favored a different, less stable conformer in the solid state. nih.govresearchgate.net This highlights how intermolecular interactions can influence molecular shape. nih.govresearchgate.net For flexible molecules, understanding the conformational landscape is crucial, as different conformers can exhibit different biological activities or reaction kinetics. frontiersin.org A conformational analysis of this compound would involve rotating the bonds connected to the methoxy (B1213986) and methanol (B129727) groups to map the potential energy surface and identify the most stable, low-energy structures.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a step-by-step view of how reactants are converted into products. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped.

For this compound, computational studies could be used to explore its synthesis or degradation pathways. By modeling potential reactions, such as oxidation of the methanol group or substitution at the aromatic ring, researchers can predict the most likely products and the conditions required to form them, guiding experimental work.

Intermolecular Interaction Quantification via Energy Framework Analysis

In the solid state, molecules are organized into a crystal lattice through a network of intermolecular interactions. Energy framework analysis is a computational method that quantifies the strength of these interactions, providing insight into the stability and structure of the crystal packing. This analysis is often performed with software like CrystalExplorer and is based on calculating pairwise interaction energies between molecules in a crystal cluster. mdpi.comcrystalexplorer.netyoutube.com

The total interaction energy is dissected into four components: electrostatic, polarization, dispersion, and exchange-repulsion, typically calculated using a DFT method like B3LYP with a suitable basis set. researchgate.netmdpi.com Visualizing these energies as frameworks helps to identify the dominant forces in the crystal packing. For example, in a study of a brominated imidazopyridine derivative, energy framework calculations revealed that the molecular contacts were largely dispersive in nature. researchgate.net In other halogenated compounds, interactions involving the bromine atom, such as Br···H, C-H···π, and π-π stacking, are often significant contributors to the crystal packing. researchgate.netnih.gov

For this compound, this analysis would quantify the contributions of hydrogen bonding from the methanol group, as well as halogen bonding and van der Waals forces involving the bromine atom and methoxy groups. This would provide a detailed understanding of the supramolecular architecture and the forces governing its crystal structure.

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor for Structurally Diverse Bioactive Compounds

The unique arrangement of functional groups on (3-Bromo-4,5-dimethoxyphenyl)methanol makes it an ideal precursor for a variety of bioactive compounds. Its structure serves as a scaffold that can be elaborated upon to generate molecules with significant biological activity.

This compound and its isomers are instrumental in the synthesis of bromophenol derivatives, which are analogs of compounds often found in marine organisms. Researchers have utilized the closely related isomer, (2-bromo-4,5-dimethoxyphenyl)methanol, in multi-step syntheses to create novel bromophenols. mdpi.com The process typically involves two key stages. First, the benzyl (B1604629) alcohol is reacted with various substituted benzenes in an alkylation reaction to form diaryl methanes. mdpi.com In the second stage, the methoxy (B1213986) groups on the aryl rings are demethylated using reagents like boron tribromide (BBr₃), a common strategy for synthesizing bioactive phenols. mdpi.com This methodology allows for the creation of a library of bromophenol derivatives that can be screened for various biological activities. mdpi.com

The diaryl methane (B114726) scaffold is a common motif in many biologically active molecules. This compound is a key reactant for creating these structures. In a typical synthesis, the methanol (B129727) derivative is reacted with substituted benzene (B151609) compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.com This reaction, a Friedel-Crafts alkylation, effectively couples the two aromatic rings through a methylene (B1212753) bridge, yielding diaryl methane products in good yields. mdpi.com The resulting diaryl methane compounds, which incorporate the bromo-dimethoxy-phenyl moiety, serve as advanced intermediates for further chemical modification and biological testing. mdpi.com

Intermediate in Pharmaceutical Development and Drug Design

The compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and in the design of new therapeutic agents by providing a foundational structure for modification.

This compound is implicated in the synthesis of key precursors for important pharmaceuticals.

Ivabradine: This compound is a precursor in the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which is a key intermediate in the industrial production of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris. google.comgoogle.com Patented synthetic routes describe the preparation of this nitrile intermediate starting from related materials like 3,4-dimethoxybenzaldehyde (B141060) or (3,4-dimethoxyphenyl)methanol, which are then brominated as part of the sequence. google.comgoogle.com The bromo-dimethoxy-phenyl core provided by this compound is essential for the final structure of the Ivabradine intermediate. google.comgoogleapis.com

Trimethoprim Impurities: In pharmaceutical quality control, reference standards for potential impurities are required. The chemical structure 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine is officially recognized as "Trimethoprim EP Impurity F". synzeal.compharmaffiliates.com this compound is a logical synthetic precursor for preparing this specific impurity, which is used as a reference standard in the analytical method development and validation for the antibiotic drug Trimethoprim. synzeal.com

Derivatives synthesized from this compound have been investigated as potential inhibitors of clinically relevant enzymes.

Carbonic Anhydrase (CA) Inhibitors: Novel bromophenol and diaryl methane compounds synthesized using (2-bromo-4,5-dimethoxyphenyl)methanol as a starting material have been tested for their inhibitory effects on human carbonic anhydrase isoenzymes, specifically hCA I and hCA II. mdpi.com CAs are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov

Acetylcholinesterase (AChE) Inhibitors: The same series of bromophenol derivatives was also evaluated for inhibitory activity against acetylcholinesterase (AChE). mdpi.com AChE inhibitors are a cornerstone of treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Additionally, the related compound (2-bromo-4,5-dimethoxyphenyl)methanol has been used as a starting material in the multi-step synthesis of novel piperidone-grafted acetylcholinesterase inhibitors. nih.gov

Applications in Specialty Chemical Synthesis and Material Science

While this compound is a well-established intermediate in the synthesis of complex organic molecules for pharmaceutical and biological applications, its use in the field of material science is not widely documented in available literature. Its primary role is as a versatile organic building block, where its specific functional groups can be manipulated to create high-value, specialty chemicals, particularly for life science research and drug discovery. bldpharm.comsigmaaldrich.com

Derivatives and Structural Analogs of 3 Bromo 4,5 Dimethoxyphenyl Methanol

Systematic Substituent Effects on Aromatic Ring

The arrangement of the bromo and methoxy (B1213986) groups on the phenyl ring significantly impacts the compound's reactivity. The methoxy groups (-OCH3) are activating, electron-donating groups through resonance, and direct incoming electrophiles to the ortho and para positions. nih.govlibretexts.org The bromine atom, while deactivating due to its inductive electron-withdrawing effect, also directs ortho and para due to its ability to donate a lone pair of electrons through resonance. nih.govlibretexts.org

In the electrophilic bromination of related compounds like 3,4-dimethoxybenzyl alcohol, the reaction typically occurs at the position ortho to one of the methoxy groups. For instance, the bromination of 3,4-dimethoxybenzaldehyde (B141060) with bromine in acetic acid yields 2-bromo-4,5-dimethoxybenzaldehyde, indicating that the bromine is introduced at the C-2 position. google.com This regioselectivity is guided by the strong activating and directing effects of the methoxy groups.

The steric hindrance from existing substituents also plays a role. As the size of a substituent on the ring increases, electrophilic attack at the adjacent ortho position becomes less favorable. libretexts.org This can lead to a preference for substitution at the less hindered para position. libretexts.org

Table 1: Positional Isomers of Bromo-Dimethoxybenzyl Alcohol

Compound NameCAS NumberMolecular FormulaNotes
(3-Bromo-4,5-Dimethoxyphenyl)Methanol52783-74-1C9H11BrO3The subject compound.
(2-Bromo-4,5-Dimethoxyphenyl)Methanol54370-00-2C9H11BrO3An isomer where the bromine is at the 2-position.
(5-Bromo-2,3-Dimethoxyphenyl)Methanol86232-34-0C9H11BrO3An isomer with a different arrangement of substituents.
(4-Bromo-2,5-Dimethoxyphenyl)Methanol87050-61-1C9H11BrO3Another positional isomer.

This table is generated based on available data and is for illustrative purposes.

The number and position of methoxy groups on the aromatic ring have a profound effect on the electronic properties and reactivity of the molecule. An increase in the number of methoxy groups generally leads to a more electron-rich aromatic ring, which in turn increases its reactivity towards electrophiles. lumenlearning.com

Compounds with a 3,4,5-trimethoxy substitution pattern are also known and their properties are influenced by the cumulative electron-donating effect of the three methoxy groups.

Table 2: Effect of Methoxy Group Variation on Related Benzyl (B1604629) Alcohols

Compound NameKey FeatureImpact on Reactivity
(4-Methoxyphenyl)methanolSingle methoxy groupActivated towards electrophilic substitution.
(3,4-Dimethoxyphenyl)methanolTwo methoxy groupsMore activated than the monomethoxy analog.
(3,4,5-Trimethoxyphenyl)methanolThree methoxy groupsHighly activated aromatic ring.

This table illustrates the general trend of increased activation with an increasing number of methoxy groups.

Chemical Modifications of the Methanol (B129727) Side Chain

The benzylic hydroxyl group of this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives with different functional groups.

The methanol side chain can be converted into acetonitrile (B52724) and acetic acid derivatives through multi-step synthetic pathways. A common strategy involves the initial conversion of the benzyl alcohol to a benzyl halide, typically a bromide or chloride, which is a better leaving group for subsequent nucleophilic substitution.

For instance, 3,4-dimethoxybenzyl alcohol can be converted to 3,4-dimethoxybenzyl chloride using thionyl chloride (SOCl2). ijcea.org This chloride can then react with sodium cyanide to produce 3,4-dimethoxybenzyl cyanide. ijcea.org Hydrolysis of the resulting nitrile under acidic conditions yields the corresponding phenylacetic acid. ijcea.org A similar pathway can be envisioned for this compound.

A patent describes the preparation of 2-bromo-4,5-dimethoxybenzenepropanenitrile starting from 2-bromo-4,5-dimethoxybenzaldehyde, which involves the formation of a cinnamonitrile (B126248) intermediate followed by reduction. google.com This demonstrates the feasibility of introducing a nitrile group to this substituted phenyl system.

The alkyl chain of this compound can be elongated or branched to create a range of structural analogs. One method for chain elongation is the homologation of benzyl alcohols to β-phenylethyl alcohols. google.com This process involves reacting the benzyl alcohol with hydrogen and carbon monoxide in the presence of a catalyst. google.com

Another versatile method for modifying the side chain is the Wittig reaction. masterorganicchemistry.comorganic-chemistry.org This reaction involves the conversion of the benzyl alcohol to the corresponding aldehyde, for example, by oxidation. The resulting aldehyde can then be reacted with a phosphonium (B103445) ylide to form an alkene with a longer and potentially branched chain. masterorganicchemistry.comorganic-chemistry.org The structure of the ylide determines the nature of the extended chain.

Furthermore, the Grignard reaction can be employed. By first converting the benzyl alcohol to a benzyl halide, a Grignard reagent can be prepared. This organometallic intermediate can then react with various electrophiles, such as epoxides, to introduce longer alkyl chains. For example, the reaction of phenylmagnesium bromide with ethylene (B1197577) oxide yields phenethyl alcohol. wikipedia.org

Structure-Reactivity and Structure-Property Relationships in Analogous Compounds

The relationship between the chemical structure of these compounds and their reactivity and physical properties is governed by a combination of electronic and steric factors. The electronic properties of substituted dimethoxybenzene derivatives, including their molecular electrostatic potential and frontier molecular orbitals, have been studied using density functional theory (DFT). nih.gov These calculations provide insights into their thermodynamic stability and reactivity. nih.gov

The electronic properties of polybrominated diphenyl ethers have been shown to be highly dependent on the bromination pattern, affecting their toxicity. nih.gov Similarly, the inclusion of bromine in other molecular structures can lead to reduced band gaps and improved carrier mobility. fluxim.com The p-π conjugation between the p-electrons of the bromine substituent and the π-electrons of the aryl ring can influence the optical absorption and molecular orbital energy levels of the compound. researchgate.net

Steric effects, particularly from substituents in the ortho position, can significantly influence reactivity. wikipedia.org The "ortho effect" can cause a twisting of functional groups out of the plane of the benzene (B151609) ring, which can inhibit resonance and alter the acidity or basicity of the compound. wikipedia.org In electrophilic aromatic substitution, bulky ortho-substituents can hinder the approach of the electrophile, leading to a preference for substitution at other positions. libretexts.orgjove.com

Table 3: Summary of Structure-Property Relationships

Structural FeatureInfluence on Properties
Electron-donating groups (e.g., -OCH3)Increase electron density on the ring, activating it for electrophilic substitution. lumenlearning.com
Electron-withdrawing groups (e.g., -Br)Decrease electron density on the ring, deactivating it for electrophilic substitution. lumenlearning.com
Number of methoxy groupsIncreased number generally leads to higher reactivity. umass.edu
Position of substituentsAffects regioselectivity of reactions and can lead to steric hindrance. libretexts.org
Side chain modificationsAlters the overall polarity, size, and functionality of the molecule, impacting its physical and chemical properties.

This table provides a general overview of the expected structure-property relationships.

Future Research Directions and Emerging Applications

Development of Highly Efficient and Selective Synthetic Routes

The advancement of synthetic methodologies is crucial for the cost-effective and sustainable production of (3-Bromo-4,5-Dimethoxyphenyl)Methanol. Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents and produce significant waste. Future research is poised to address these limitations by developing more efficient and selective routes.

One promising area is the selective C–H oxidation of readily available precursors. Traditional methods often involve the bromination of a pre-functionalized benzene (B151609) ring followed by the reduction of a carbonyl group. For instance, a common route involves the reduction of 3-bromo-4,5-dimethoxybenzaldehyde (B129006) or the corresponding benzoic acid. chemicalbook.com A documented synthesis of a related precursor, 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, starts from (3,4-dimethoxyphenyl)methanol, which is first brominated and then subjected to further transformations. google.comgoogle.com

Table 1: Comparison of Potential Synthetic Strategies

Strategy Description Potential Advantages Key Research Challenge
Carbonyl Reduction Reduction of 3-bromo-4,5-dimethoxybenzaldehyde using agents like NaBH₄. High yields, reliable. Requires a multi-step synthesis of the aldehyde precursor.
Benzylic C-H Oxidation Direct oxidation of the methyl group of 5-bromo-1,2-dimethoxy-3-methylbenzene. Fewer synthetic steps, improved atom economy. Achieving high selectivity to prevent over-oxidation to the aldehyde or acid. acs.org
Regioselective Bromination Direct bromination of (3,4-dimethoxyphenyl)methanol at the C3 position. Simplifies the synthetic sequence from a common starting material. Controlling regioselectivity to avoid bromination at other positions.

| Deoxygenative Halogenation | Conversion of a corresponding diol or aldehyde to the bromo-alcohol derivative. | Offers an alternative pathway from different starting materials. | Requires specific and efficient reagent systems. acs.org |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms presents a transformative approach for the production and derivatization of this compound. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis. polimi.ituc.pt

Furthermore, automated synthesis platforms can accelerate the discovery of new derivatives of this compound. researchgate.net Using robotic systems with pre-packed reagent cartridges, a library of analogs can be rapidly synthesized by modifying the alcohol or bromo functionalities. sigmaaldrich.comsynplechem.com This approach, which can leverage iterative Suzuki cross-coupling or other reactions, is invaluable for medicinal chemistry programs aimed at exploring structure-activity relationships. nih.gov

Exploration of Novel Catalytic Transformations

The unique trifunctional nature of this compound—containing a primary alcohol, a bromo-substituent on an electron-rich aromatic ring, and two methoxy (B1213986) groups—makes it a versatile substrate for a wide range of novel catalytic transformations.

The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov These palladium-catalyzed reactions would allow for the introduction of a wide array of substituents at the C3 position, leading to the synthesis of complex molecular architectures.

The primary alcohol group can be a focal point for oxidation, esterification, or etherification reactions. The development of selective catalytic oxidation methods to convert the alcohol to the corresponding aldehyde without affecting other parts of the molecule is a key area of interest. semanticscholar.org Conversely, the alcohol can be used as a nucleophile in catalytic coupling reactions.

A particularly intriguing avenue of research is the catalytic hydrodehalogenation of the C-Br bond. mdpi.comresearchgate.net Selective removal of the bromine atom would yield (4,5-Dimethoxyphenyl)methanol, providing a catalytic route to a different class of compounds. The development of catalysts that can selectively target the C-Br bond in the presence of the alcohol functionality is a significant challenge.

Advanced In-situ Spectroscopic Monitoring of Reactions

To optimize the synthesis and subsequent transformations of this compound, the implementation of advanced in-situ spectroscopic monitoring techniques is essential. Real-time analysis of reaction mixtures provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts.

Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the progress of a reaction without the need for sampling. libretexts.orgyoutube.com For example, during the reduction of 3-bromo-4,5-dimethoxybenzaldehyde, FTIR spectroscopy can monitor the disappearance of the carbonyl (C=O) stretching band and the appearance of the hydroxyl (O-H) band of the alcohol product.

Mass spectrometry-based approaches can also be adapted for continuous online monitoring, offering high sensitivity and selectivity for tracking reactants, products, and intermediates. acs.org This real-time data allows for precise control over reaction parameters, such as reagent addition rates and temperature, leading to improved yields, enhanced safety, and minimized byproduct formation. researchgate.net

Table 2: Spectroscopic Techniques for In-situ Reaction Monitoring

Technique Monitored Parameter Application Example
FTIR Spectroscopy Changes in functional group vibrations. Monitoring the conversion of an aldehyde to an alcohol.
Raman Spectroscopy Vibrational modes of non-polar bonds. Tracking changes in the aromatic ring structure during bromination.
NMR Spectroscopy Changes in the chemical environment of nuclei. Identifying intermediates and determining reaction kinetics.

| Mass Spectrometry | Mass-to-charge ratio of reaction components. | Detecting trace byproducts and confirming product formation. acs.org |

Computational Design of New Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for designing new derivatives of this compound with tailored reactivity and properties. unipa.it By modeling the electronic structure and energetic landscape of the molecule and its potential reaction pathways, researchers can predict its behavior and guide experimental efforts.

DFT calculations can be used to investigate the reactivity of different sites on the molecule. For example, by calculating the bond dissociation energies, one can predict the relative ease of cleaving the C-Br versus the O-H bond under different conditions. niscpr.res.in Molecular electrostatic potential maps can reveal the electron-rich and electron-deficient regions of the molecule, predicting its susceptibility to electrophilic or nucleophilic attack. nih.gov

This predictive power enables the in silico design of new derivatives for specific applications. Researchers can computationally screen a virtual library of compounds, modifying substituents on the aromatic ring or the alcohol functionality, to identify candidates with desired electronic properties, such as specific HOMO-LUMO energy gaps, which are crucial for applications in organic electronics. nih.gov This computational pre-screening can significantly reduce the time and resources required for experimental synthesis and testing. acs.org

Q & A

Q. Q: What are the critical factors in optimizing bromination conditions for synthesizing (3-Bromo-4,5-Dimethoxyphenyl)Methanol while minimizing isomer formation?

A: Bromination of 4,5-dimethoxybenzyl alcohol requires precise control of reaction temperature (<40°C), solvent polarity (e.g., methanol or acetic acid), and bromine stoichiometry. Evidence from scaled experiments shows that rapid exotherms can lead to byproducts like 3-bromo-4,5-dimethoxybenzaldehyde if cooling is insufficient . Use HPLC or NMR to monitor regioselectivity, as steric hindrance from methoxy groups directs bromination to the meta position. Recrystallization in ethanol or methanol improves purity (>98%) .

Advanced Research: Structural Characterization

Q. Q: How can researchers resolve ambiguities in the stereochemical assignment of this compound derivatives using modern analytical techniques?

A: Combine X-ray crystallography with NOESY NMR to confirm spatial arrangements. For example, meso isomers in brominated dimethoxy compounds exhibit distinct crystallographic packing patterns, as observed in X-ray studies of related dibromo-dimethoxy derivatives . High-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., deuteration at the hydroxymethyl group) can further clarify fragmentation pathways .

Basic Research: Reactivity Profiling

Q. Q: What methodological approaches are recommended for studying the nucleophilic substitution reactivity of the bromine atom in this compound?

A: Conduct kinetic studies under varying conditions (polar aprotic solvents like DMF, nucleophiles such as NaN₃ or amines). Monitor reaction progress via GC-MS or ¹H NMR. The electron-donating methoxy groups reduce the electrophilicity of the bromine, requiring stronger bases (e.g., K₂CO₃) or elevated temperatures (80–100°C) for efficient substitution .

Advanced Research: Biological Activity Contradictions

Q. Q: How should researchers address conflicting reports on the bioactivity of this compound in enzyme inhibition assays?

A: Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Validate purity via HPLC (>99%) and test under standardized conditions (e.g., Tris buffer, pH 7.4). Compare with structurally analogous compounds (e.g., 3-Bromo-5-ethoxy-4-methoxyphenyl derivatives) to isolate electronic vs. steric effects . Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out nonspecific interactions .

Basic Research: Stability and Storage

Q. Q: What are the best practices for stabilizing this compound against oxidative degradation during long-term storage?

A: Store under inert gas (N₂ or Ar) at –20°C in amber vials. Add radical scavengers (e.g., BHT at 0.1% w/v) to ethanol solutions. Periodic FTIR analysis can detect carbonyl formation (C=O stretch at ~1700 cm⁻¹) indicative of oxidation .

Advanced Research: Mechanistic Studies

Q. Q: How can computational modeling complement experimental data to elucidate the reaction pathways of this compound in cross-coupling reactions?

A: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for Suzuki-Miyaura couplings, identifying rate-limiting steps (e.g., oxidative addition vs. transmetallation). Compare with experimental kinetics (e.g., Arrhenius plots) to validate models. Solvent effects (e.g., DMF vs. THF) can be simulated using COSMO-RS .

Basic Research: Solubility Challenges

Q. Q: How can researchers overcome poor aqueous solubility of this compound in biological assays?

A: Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as cyclodextrin complexes (e.g., β-cyclodextrin at 1:2 molar ratio). Phase solubility diagrams and dynamic light scattering (DLS) help optimize formulations. Alternatively, synthesize prodrugs (e.g., phosphate esters) with enhanced hydrophilicity .

Advanced Research: Crystallography and Polymorphism

Q. Q: What strategies are effective in resolving polymorphism issues during crystallization of this compound derivatives?

A: Screen crystallization solvents (e.g., methanol/water vs. ethyl acetate/hexane) and employ seeding techniques. Single-crystal XRD can distinguish polymorphs, while differential scanning calorimetry (DSC) identifies thermal transitions. For chiral variants, use chiral auxiliaries (e.g., (R)-BINOL) to enforce specific packing .

Basic Research: Analytical Quantification

Q. Q: Which chromatographic methods are most reliable for quantifying trace impurities in this compound?

A: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves common impurities (e.g., dimethoxybenzaldehyde). For halogenated byproducts, employ GC-ECD (electron capture detection) with a DB-5MS column .

Advanced Research: Photodynamic Applications

Q. Q: How can researchers evaluate this compound as a photosensitizer in photodynamic therapy (PDT)?

A: Measure singlet oxygen quantum yield (ΦΔ) using 1,3-diphenylisobenzofuran (DPBF) as a trap. Compare UV-vis absorption spectra (e.g., λmax ~350 nm) with known PDT agents like methylene blue. In vitro assays under controlled light exposure (e.g., 650 nm LED) assess cytotoxicity in cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.